molecular formula C17H15NO7 B5886140 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate

2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate

Cat. No.: B5886140
M. Wt: 345.30 g/mol
InChI Key: FIUSSTGULPMUBH-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate is an organic compound that features both nitro and ester functional groups It is a derivative of benzoic acid and is characterized by its aromatic structure, which includes a nitrophenyl group and a dimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,4-dimethoxybenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Ammonia or amines for amidation reactions.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: 2-(4-aminophenyl)-2-oxoethyl 3,4-dimethoxybenzoate.

    Substitution: Corresponding amides or alcohols depending on the nucleophile.

    Hydrolysis: 3,4-dimethoxybenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrophenyl)-2-oxoethyl benzoate: Similar structure but lacks the methoxy groups on the benzene ring.

    2-(4-nitrophenyl)-2-oxoethyl 4-methoxybenzoate: Contains a single methoxy group on the benzene ring.

    2-(4-nitrophenyl)-2-oxoethyl 3,5-dimethoxybenzoate: Similar structure with methoxy groups at different positions on the benzene ring.

Uniqueness

2-(4-nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate is unique due to the presence of two methoxy groups at the 3 and 4 positions on the benzene ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO7/c1-23-15-8-5-12(9-16(15)24-2)17(20)25-10-14(19)11-3-6-13(7-4-11)18(21)22/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUSSTGULPMUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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